![molecular formula C9H14O2 B1657123 Ethyl cyclohex-2-ene-1-carboxylate CAS No. 55510-68-4](/img/structure/B1657123.png)
Ethyl cyclohex-2-ene-1-carboxylate
Overview
Description
Scientific Research Applications
Fluoren-9-ones Synthesis
Ethyl cyclohexene-1-carboxylate is used in the synthesis of fluoren-9-ones, a class of compounds with potential applications in materials science and pharmaceuticals. Ramana and Potnis (1993) demonstrated that ethyl cyclohexene-1-carboxylate reacts with aromatic substrates in the presence of concentrated sulfuric acid to yield fluoren-9-ones in good yield. This process highlights the compound's role in facilitating complex organic transformations (M. Ramana & P. V. Potnis, 1993).
Ring-closing Metathesis
The compound serves as a precursor in the ring-closing metathesis-based synthesis of complex molecules. Cong and Yao (2006) described the diastereoselective synthesis of a functionalized cyclohexene skeleton of GS4104, highlighting the compound's utility in constructing intricate molecular architectures (Xin Cong & Z. Yao, 2006).
Ligand for Copper-catalyzed Reactions
Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been identified as an efficient and versatile ligand in copper-catalyzed coupling reactions. Lv and Bao (2007) found that it facilitated various N/O/S nucleophilic reagents' coupling with aryl halides under mild conditions, showcasing the potential of ethyl cyclohex-2-ene-1-carboxylate derivatives in catalytic processes (Xin Lv & W. Bao, 2007).
Safety And Hazards
Ethyl cyclohex-2-ene-1-carboxylate is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
ethyl cyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWWBOBFVBORTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304895 | |
Record name | ethyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclohex-2-ene-1-carboxylate | |
CAS RN |
55510-68-4 | |
Record name | NSC168017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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